![molecular formula C22H17NO2 B14423396 5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole CAS No. 83959-86-8](/img/structure/B14423396.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Biphenyl and Methoxyphenyl Precursors: Using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization reaction.
Reaction Conditions: The reaction may be carried out under reflux conditions with solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative.
4-Phenyl-2-methoxyphenyl-1,3-oxazole: Similar structure with different substituents.
Uniqueness
“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is unique due to its specific combination of biphenyl and methoxyphenyl groups, which may impart distinct chemical and physical properties.
Propiedades
Número CAS |
83959-86-8 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO2/c1-24-20-10-6-5-9-19(20)22-23-15-21(25-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 |
Clave InChI |
GGFKOKGUIWVWTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
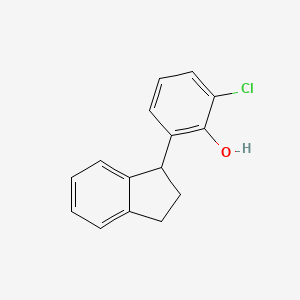



![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
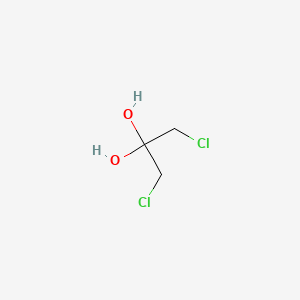
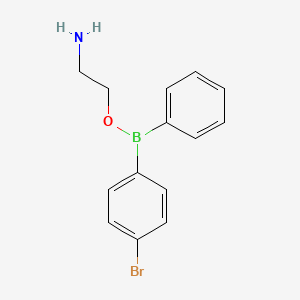

![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)

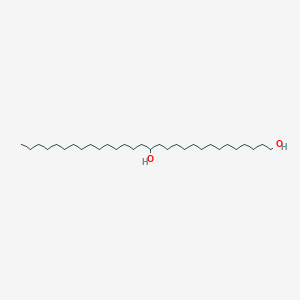
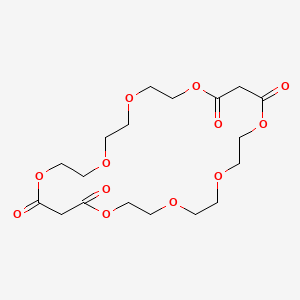
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
